molecular formula C10H10BrN3 B2467331 4-(4-Bromophenyl)-1-methylpyrazol-5-amine CAS No. 1354950-24-5

4-(4-Bromophenyl)-1-methylpyrazol-5-amine

Cat. No. B2467331
CAS RN: 1354950-24-5
M. Wt: 252.115
InChI Key: LZXYERXLXLPRIH-UHFFFAOYSA-N
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Description

The compound “4-(4-Bromophenyl)-1-methylpyrazol-5-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group suggests that it may have unique properties compared to other pyrazoles .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acyl hydrazines and isothiocyanates . The resulting products are then confirmed using spectroanalytical data such as NMR and IR .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve S-alkylation in alkaline medium followed by reduction of the corresponding ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 4-Bromophenylacetylene is a solid with a molecular weight of 173.01 g/mol .

Scientific Research Applications

Nonlinear Optical Studies

The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (a derivative of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine) was synthesized and structurally characterized, demonstrating significant nonlinear optical properties. This was confirmed through X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies, and supported by density functional theory calculations. The negative HOMO and LUMO energies indicated molecular stability, and the small energy gap hinted at intramolecular charge transfer, critical for nonlinear optical properties (Tamer et al., 2016).

Crystal Structure Analysis

A novel Schiff base compound, involving 4-heterocyclic acylpyrazolone, was synthesized and analyzed. The compound, 5-methyl- 2-phenyl-4-[(2-p-bromophenylamino)-furylmethylene]-3(2H)-one, was characterized by elemental analysis, IR spectra, and X-ray single-crystal diffraction. This study provided valuable insights into the compound's composition and crystal structure (Zhang et al., 2008).

Synthesis of Benzimidazole Derivatives

The compound was utilized in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines. The reaction, under CuI catalysis, yielded 1-substituted benzimidazoles in moderate to good yields. This process showcases the compound's role in synthesizing crucial organic structures (Lygin & Meijere, 2009).

Application in Synthesis of Tetrazol-5-amine Derivatives

A study detailed an efficient one-pot synthesis method for 1-(4-bromophenyl)-1H-tetrazol-5-amine using 4-bromoaniline. This method further elaborates on the synthesis of amide derivatives, showcasing the compound's versatility in organic synthesis (Hao Yang et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some pyrazoline derivatives have been found to inhibit acetylcholinesterase, an enzyme important in nerve function .

Safety and Hazards

Safety data sheets for similar compounds suggest that they can be harmful if swallowed, cause skin irritation, and may be toxic to aquatic life . It’s important to handle these compounds with appropriate protective equipment and avoid release to the environment .

Future Directions

Research into similar compounds is ongoing, with many studies focusing on their potential antimicrobial and anticancer activities . Future research may continue to explore these properties and develop new synthesis methods.

properties

IUPAC Name

4-(4-bromophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPJOQVOJYCZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-methylpyrazol-5-amine

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